2-Bromo-5-formylthiazole
Overview
Description
Synthesis Analysis
The synthesis of related thiazole derivatives often involves the interaction of precursor molecules under specific conditions to introduce bromo and formyl functional groups into the thiazole ring. For instance, the synthesis of 2-aminothiazole-5-carboxylates demonstrates the utility of bromine-containing intermediates, where N-bromosuccinimide (NBS) is used to generate a novel intermediate, α-bromo-α-formylacetate hemiacetal, which upon cyclization with thioureas affords the desired product in high yields (Zhao et al., 2001). Although not directly synthesizing 2-Bromo-5-formylthiazole, these methodologies can be adapted to synthesize the compound by adjusting the precursor and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including 2-Bromo-5-formylthiazole, is characterized by spectroscopic and computational methods. For example, the experimental and theoretical characterization of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole provides insights into the structural aspects of bromo-substituted compounds through X-ray crystal analysis, FT-IR spectroscopy, and quantum mechanical studies (Zeyrek et al., 2015). Such studies reveal the electronic structure, bond lengths, and angles, which are crucial for understanding the reactivity and properties of 2-Bromo-5-formylthiazole.
Chemical Reactions and Properties
Thiazole compounds participate in various chemical reactions due to their functional groups. The synthesis of 2-aminothiazoles and 5H-thiazolo[3,2-a]pyrimidin-5-ones from propargyl bromides with thioureas and thiopyrimidinones showcases the reactivity of bromo-substituted thiazoles in domino alkylation-cyclization reactions (Castagnolo et al., 2009). Such reactions highlight the chemical properties of 2-Bromo-5-formylthiazole, including its potential as a building block in the synthesis of complex heterocycles.
Physical Properties Analysis
The physical properties of 2-Bromo-5-formylthiazole, such as melting point, boiling point, and solubility, are influenced by its molecular structure. While specific data for 2-Bromo-5-formylthiazole are not provided in the searched papers, studies on related compounds offer a basis for prediction. For example, the synthesis and characterization of bromo-substituted benzoxazoles and their analysis through spectroscopic methods can provide insights into the physical properties of similar compounds (Anuradha et al., 2014).
Chemical Properties Analysis
The chemical properties of 2-Bromo-5-formylthiazole, such as reactivity towards nucleophiles, electrophiles, and its behavior in cycloaddition reactions, can be deduced from studies on similar molecules. The rearrangement reactions of bromo-nitrothiazoles, for example, demonstrate the sensitivity of bromo-substituted thiazoles to nucleophilic attack and the potential for unexpected products under certain conditions (Lee et al., 1996). These chemical properties are critical for the application of 2-Bromo-5-formylthiazole in organic synthesis.
Scientific Research Applications
Synthesis and Biological Activity : 2-Amino-4-phenylthiazole derivatives, including those related to 2-Bromo-5-formylthiazole, exhibit a wide range of biological activities like antipyretic, antioxidative, and analgesic effects. Microwave irradiation has been used to modify these compounds, suggesting a method for rapid synthesis and potential pharmaceutical applications (Khrustalev, 2009).
Intermediate for Pharmaceutical Synthesis : 4-Methyl-5-formylthiazole, a compound closely related to 2-Bromo-5-formylthiazole, is a key intermediate in synthesizing Cefditoren Pivoxil, an antibiotic. This highlights the compound's role in developing pharmaceuticals (Su Wei-ke, 2009).
Drug Discovery and Medicinal Chemistry : 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles, where 2-Bromo-5-formylthiazole might serve as an intermediate or analog, are frequently used in medicinal chemistry and drug discovery projects, indicating the compound's relevance in developing new therapeutic agents (Havel et al., 2018).
Antitumor Activities : Some 2-aminothiazole derivatives, possibly related to 2-Bromo-5-formylthiazole, have been evaluated for their antitumor activities against human lung cancer and glioma cell lines, highlighting their potential in cancer treatment (Li et al., 2016).
Synthesis of PET Radioligand Precursors : An improved synthesis method for a compound derived from 4-bromo-2-formylthiazole, which is structurally similar to 2-Bromo-5-formylthiazole, has been reported. This compound serves as a precursor for PET radioligands, essential in diagnostic imaging (Gopinathan et al., 2009).
Chemical Properties and Transformation : Studies have explored the chemical properties and transformation of 2-Bromo-5-formylthiazole derivatives, indicating their potential in various chemical synthesis processes and the development of other compounds (Davydova et al., 2015).
Safety And Hazards
2-Bromo-5-formylthiazole is harmful if swallowed and may cause an allergic skin reaction . It also causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and any exposed skin thoroughly after handling .
properties
IUPAC Name |
2-bromo-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNOS/c5-4-6-1-3(2-7)8-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUWIZUEHXRECB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378314 | |
Record name | 2-Bromo-5-formylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-formylthiazole | |
CAS RN |
464192-28-7 | |
Record name | 2-Bromo-5-formylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,3-thiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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